3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the difluoroethyl group and the azabicyclo[3.2.1]octane core makes it a versatile molecule for studying biological interactions and developing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the difluoroethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluoroethyl group can enhance binding affinity and selectivity, while the azabicyclo[3.2.1]octane core provides structural rigidity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane: The free base form without the hydrochloride.
8-Azabicyclo[3.2.1]octane Derivatives: Compounds with different substituents on the azabicyclo[3.2.1]octane core.
Difluoroethyl-Substituted Compounds: Molecules with the difluoroethyl group attached to different cores.
Uniqueness
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of the difluoroethyl group and the azabicyclo[3.2.1]octane core. This combination provides distinct physicochemical properties and biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-6-3-7-1-2-8(4-6)12-7;/h6-9,12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGOZZHLGPDCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-35-3 |
Source
|
Record name | 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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